molecular formula C11H17FKNO4 B2868008 Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate CAS No. 2094517-63-0

Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate

Cat. No.: B2868008
CAS No.: 2094517-63-0
M. Wt: 285.357
InChI Key: OSKAWMLVHVKKDC-UHFFFAOYSA-M
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Description

Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced via nucleophilic substitution reactions using appropriate fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Nucleophiles: Such as sodium azide or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying their functions.

    Medicine: Potentially useful in the development of pharmaceuticals due to its ability to introduce fluorine atoms, which can enhance the biological activity of drugs.

    Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate involves its reactivity as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The fluorine atom can also influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    Potassium tert-butoxide: A strong base used in organic synthesis.

    tert-Butyl carbamate: Another Boc-protected amine.

    Fluoropiperidine derivatives: Compounds with similar structures but different substituents.

Uniqueness

Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate is unique due to the combination of the Boc protecting group and the fluorine atom on the piperidine ring. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

potassium;4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4.K/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15;/h4-7H2,1-3H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKAWMLVHVKKDC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FKNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094517-63-0
Record name potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate
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